4-Methoxycinnamyl alcohol

Description

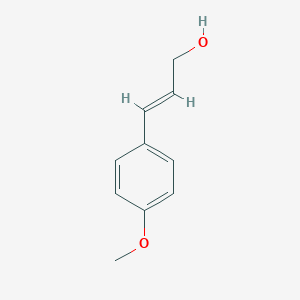

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYICIIFSBJOBKE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283792 | |

| Record name | (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(4-Methoxyphenyl)-2-propen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53484-50-7, 17581-85-0 | |

| Record name | (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53484-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-ol, 3-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017581850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053484507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC26455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methoxyphenyl)-2-propen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C | |

| Record name | 3-(4-Methoxyphenyl)-2-propen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to 4-Methoxycinnamyl Alcohol: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamyl alcohol, a phenylpropanoid compound, has garnered significant interest within the scientific community due to its presence in various medicinal plants and its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation, and an exploration of its biological activities, with a focus on its cytotoxic and potential anti-inflammatory effects. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, most notably from the rhizomes of Etlingera pavieana and the seeds of Foeniculum vulgare (fennel).[1] The concentration of this compound can vary depending on the plant part, geographical location, and extraction method.

Table 1: Natural Sources and Quantitative Data of this compound

| Plant Species | Plant Part | Extraction Solvent | Reported Yield/Concentration | Reference |

| Etlingera pavieana | Rhizomes | Ethanol, followed by ethyl acetate fractionation | 0.18 ± 0.01 µg/mg of ethanolic extract | [1] |

| Foeniculum vulgare | Seeds | 95% Ethanol | Not explicitly quantified in the provided search results | [2] |

Isolation Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. Bioassay-guided fractionation is often employed to target and isolate the active compounds.

Isolation from Foeniculum vulgare Seeds

A detailed method for the isolation of this compound from the seeds of Foeniculum vulgare has been reported.[2] The process begins with an ethanolic extraction, followed by silica gel column chromatography.

Experimental Protocol:

-

Extraction:

-

Air-dry and powder the seeds of Foeniculum vulgare.

-

Extract the powdered seeds with 95% ethanol at room temperature.

-

Concentrate the ethanol extract under reduced pressure to obtain the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude ethanol extract to silica gel column chromatography.

-

Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate to 100%.

-

Follow with a final elution with 100% methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing this compound and concentrate to yield the purified compound.

-

Isolation from Etlingera pavieana Rhizomes

The isolation from Etlingera pavieana rhizomes involves a successive fractionation approach to enrich the concentration of phenolic compounds, including this compound.

Experimental Protocol:

-

Extraction and Fractionation:

-

Macerate the dried and powdered rhizomes of Etlingera pavieana in ethanol.

-

Concentrate the ethanolic extract and then partition it successively with hexane and ethyl acetate.

-

The ethyl acetate fraction, which shows the most potent biological activity, is retained for further purification.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography. While specific details for this step are not fully available in the provided search results, a similar silica gel column with a hexane-ethyl acetate gradient as described for Foeniculum vulgare is a common and effective method for separating phenylpropanoids.

-

Biological Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Furthermore, related compounds and extracts rich in this compound suggest potential anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.

Cytotoxicity and Induction of Necrosis

Studies have shown that this compound exhibits significant cytotoxicity against cancer cells.[2][3] Interestingly, the mode of cell death induced by this compound appears to be necrosis rather than apoptosis. This was determined through DNA fragmentation analysis, which showed a smear pattern characteristic of necrotic cell death, as opposed to the ladder pattern seen in apoptosis.[2]

Experimental Workflow for Determining Cell Death Mechanism:

Caption: Workflow for determining the mode of cell death induced by this compound.

The precise molecular mechanism by which this compound induces necrosis is an area of ongoing research.

Potential Anti-inflammatory Activity via NF-κB Inhibition

While direct evidence for this compound's inhibition of the NF-κB pathway is still emerging, studies on closely related compounds and extracts provide strong indications of this activity. For instance, 4-methoxycinnamyl p-coumarate, a derivative also found in Etlingera pavieana, has been shown to inhibit the NF-κB signaling pathway by preventing the nuclear translocation of the p65 subunit.[4] Furthermore, a structurally similar compound, 3,5-dihydroxy-4-methoxybenzyl alcohol, has also been reported to suppress NF-κB signaling.[3] This suggests that the 4-methoxycinnamyl moiety may be crucial for this inhibitory effect.

Hypothesized Signaling Pathway for NF-κB Inhibition:

Caption: Hypothesized mechanism of NF-κB inhibition by this compound.

Conclusion and Future Directions

This compound is a readily available natural product with demonstrated cytotoxic activity against cancer cells, inducing cell death through necrosis. Its potential as an anti-inflammatory agent, likely via inhibition of the NF-κB pathway, warrants further investigation. Future research should focus on elucidating the detailed molecular mechanism of necrosis induction and confirming the direct inhibitory effects of this compound on the NF-κB signaling pathway. Such studies will be crucial for evaluating its full therapeutic potential in drug development.

References

- 1. Bioactivities and promising active compounds of Etlingera pavieana (Pierre ex Gagnep) R.M.Sm. rhizome extract for dermatological applications [nrfhh.com]

- 2. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methoxycinnamyl p-Coumarate Mediates Anti-Atherosclerotic Effects by Suppressing NF-ĸB Signaling Pathway and Foam Cell Formation | Trends in Sciences [tis.wu.ac.th]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxycinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxycinnamyl alcohol. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and visual representation of key processes.

Core Physicochemical Data

This compound, also known as (E)-3-(4-methoxyphenyl)prop-2-en-1-ol, is a phenylpropanoid that has been isolated from natural sources such as Foeniculum vulgare and the rhizomes of Etlingera pavieana.[1][2][3] It is recognized for its potential biological activities, including cytotoxic effects against various cancer cell lines.[4][5] The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [3][6][7][8] |

| Molecular Weight | 164.20 g/mol | [3][6][7] |

| CAS Number | 53484-50-7 | [1][8][9][10] |

| Appearance | Powder | [3][9][10] |

| Purity | ≥97% | [2][4][8][10] |

| Boiling Point | 315.70 °C (estimated) | [6] |

| Flash Point | 146.70 °C (estimated) | [6] |

| Solubility | Water: 4822 mg/L @ 25 °C (estimated) Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][3][6][10] |

| logP (o/w) | 1.640 (estimated) | [6] |

| XlogP3 | 2.10 (estimated) | [2][6] |

Experimental Protocols

The characterization of this compound involves standard analytical techniques to confirm its identity, purity, and structure.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

A sample of this compound is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃).

-

The solution is placed in an NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz).[11]

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) or the residual solvent peak.[11]

-

Data analysis involves interpreting the chemical shifts, integration values (for ¹H NMR), and coupling constants (J) to assign protons and carbons to the molecular structure.

-

b. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Alternatively, the sample can be prepared as a KBr pellet or as a mull in Nujol.

-

The spectrometer scans the sample with infrared radiation, and the resulting spectrum shows absorption bands corresponding to specific vibrational frequencies of the functional groups (e.g., O-H stretch for the alcohol, C=C stretch for the alkene and aromatic ring, and C-O stretch for the ether).

-

c. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.

-

The molecules are ionized, commonly using Electron Ionization (EI).

-

The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (164.20 g/mol ), along with fragment ions that can be used to deduce the structure.

-

d. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.[4]

-

Methodology:

-

A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

The solution is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

-

A mobile phase (a mixture of solvents like acetonitrile and water) is pumped through the column to separate the components of the sample.

-

A detector (e.g., UV-Vis) is used to detect the compound as it elutes from the column.

-

The purity is determined by the relative area of the peak corresponding to this compound in the resulting chromatogram.

-

Synthesis and Characterization Workflow

This compound can be synthesized via the reduction of 4-methoxycinnamaldehyde. The general workflow for its synthesis and subsequent characterization is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity Workflow: Cytotoxicity Assessment

Research has shown that this compound exhibits cytotoxic activity against cancer cell lines such as MCF-7, HeLa, and DU145.[4][5] Studies suggest it induces cell necrosis rather than apoptosis.[4][5] The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound.

Caption: Conceptual workflow for investigating the cytotoxic effects of a chemical compound.

Safety and Handling

While specific GHS classification for this compound is not consistently found, general laboratory safety precautions for handling chemical powders should be observed. For the related compound, 4-Methoxybenzyl alcohol, safety data indicates it can cause skin and serious eye irritation, and may cause an allergic skin reaction.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[13][14]

-

Handling: Avoid breathing dust, fumes, or vapors.[12] Handle in a well-ventilated area. Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]

-

First Aid:

For all exposures, seek medical attention if symptoms persist.[13] This information is for research purposes only and the compound is not for human or veterinary use.[2][9]

References

- 1. This compound | CAS:53484-50-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. (E)-4-methoxycinnamyl alcohol, 53484-50-7 [thegoodscentscompany.com]

- 3. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | 53484-50-7 | MOLNOVA [molnova.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, 17581-85-0 [thegoodscentscompany.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound 97.00% | CAS: 53484-50-7 | AChemBlock [achemblock.com]

- 9. biocrick.com [biocrick.com]

- 10. chemfaces.com [chemfaces.com]

- 11. rsc.org [rsc.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

The Biological Activity of 4-Methoxycinnamyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamyl alcohol, a phenylpropanoid found in various plants, including Foeniculum vulgare (fennel) and Etlingera pavieana, has garnered scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's effects on biological systems, with a focus on its cytotoxic and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known and putative signaling pathways involved in its mechanism of action.

Biological Activities and Quantitative Data

Current research indicates that this compound exhibits significant cytotoxic and anti-inflammatory activities. The following tables summarize the available quantitative data for these effects.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines. The mechanism of cell death has been identified as necrosis rather than apoptosis[1].

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MCF-7 | Breast Cancer | 14.24 |

| HeLa | Cervical Cancer | 7.82 |

| DU145 | Prostate Cancer | 22.10 |

| Table 1: Cytotoxicity of this compound against various human cancer cell lines.[1] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated through its ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages[1].

| Activity Metric | Effect of this compound |

| Nitric Oxide (NO) Production | Significant inhibition in LPS-stimulated RAW264.7 macrophages. |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Inhibition of both protein and mRNA expression in a dose-dependent manner. |

| Nuclear Factor-kappa B (NF-κB) p65 Subunit | Markedly reduced levels in activated macrophages. |

| Table 2: Summary of the anti-inflammatory effects of this compound.[1] |

Signaling Pathways

The biological activities of this compound are mediated through its interaction with specific intracellular signaling pathways.

NF-κB Signaling Pathway (Anti-inflammatory Activity)

The anti-inflammatory effects of this compound are, in part, mediated by the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, this compound has been shown to reduce the levels of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory genes like iNOS[1].

Putative Signaling Pathways

While direct evidence is still emerging, studies on structurally related compounds suggest the potential involvement of other signaling pathways in the biological activity of this compound.

A structural analog, 4-methoxybenzyl alcohol, has been shown to activate the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. It is plausible that this compound may also modulate this pathway, potentially contributing to its cytotoxic effects in cancer cells through a different mechanism than its analog.

A related compound, 4-methoxycinnamyl p-coumarate, has been shown to inhibit the AP-1 signaling pathway, which is involved in inflammation and cell proliferation. This suggests that this compound might also exert its biological effects through the modulation of AP-1.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound.

Cytotoxicity Assay (XTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., MCF-7, HeLa, DU145)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

This compound

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

-

XTT Labeling:

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

-

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to measure the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

-

RAW264.7 macrophage cells

-

Complete cell culture medium (DMEM with 10% FBS)

-

24-well plates

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

-

Compound and LPS Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated only with LPS and a blank group with untreated cells.

-

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction:

-

In a 96-well plate, add 50 µL of the cell supernatant to each well.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: The concentration of nitrite in the supernatant is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Western Blot for NF-κB p65 Subunit

This protocol is used to determine the effect of this compound on the protein levels of the NF-κB p65 subunit in the nucleus and cytoplasm.

Materials:

-

RAW264.7 macrophage cells

-

Cell culture reagents, LPS, and this compound

-

Nuclear and cytoplasmic extraction kits

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat RAW264.7 cells with this compound and/or LPS as described in the NO production assay. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic lysates using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p65 overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot for loading controls (Lamin B1 for nuclear extracts and β-actin for cytoplasmic extracts).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Signal Detection: Detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p65 band intensity to the respective loading control for each fraction.

Future Directions

While current research has shed light on the cytotoxic and anti-inflammatory properties of this compound, further investigation is warranted in several areas:

-

Quantitative Antioxidant and Tyrosinase Inhibition Data: There is a need to determine the IC50 values for the antioxidant and tyrosinase inhibitory activities of this compound to better understand its potential in skincare and as a functional ingredient.

-

Elucidation of Signaling Pathways: Direct experimental evidence is required to confirm the modulation of the PI3K/Akt and AP-1 signaling pathways by this compound.

-

Detailed Mechanism of Necrosis: The specific molecular events leading to necrosis induced by this compound in cancer cells need to be elucidated.

-

In Vivo Studies: To translate the in vitro findings, in vivo studies are necessary to evaluate the efficacy and safety of this compound in animal models of cancer and inflammation.

Conclusion

This compound is a promising natural compound with demonstrated cytotoxic and anti-inflammatory activities. Its mechanism of action involves the induction of necrosis in cancer cells and the inhibition of the NF-κB signaling pathway in inflammatory conditions. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies focusing on the areas outlined above will be crucial for a comprehensive understanding of its biological activity and for its potential development as a therapeutic agent.

References

4-Methoxycinnamyl alcohol solubility in different solvents.

An In-depth Technical Guide to the Solubility of 4-Methoxycinnamyl Alcohol

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its formulation and application. This technical guide provides a comprehensive overview of the solubility of this compound, a naturally occurring phenylpropanoid with noted cytotoxic and anti-inflammatory properties.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in both aqueous and organic solvents. The available data, both quantitative and qualitative, are summarized below for easy comparison.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Formula | Solvent Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Polar Protic | 4822 mg/L | 25 | Estimated value[1][2][3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Not Specified | Qualitative data[4][5][6] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Not Specified | Qualitative data[4][5][6] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Not Specified | Qualitative data[4][5][6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Not Specified | Qualitative data[4][5][6] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | Qualitative data[4][5][6] |

For enhanced solubility in organic solvents, it is recommended to warm the solution to 37°C and use sonication in an ultrasonic bath[4][7]. Stock solutions can typically be stored at -20°C for several months[4][7].

Experimental Protocol for Solubility Determination (General Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance (±0.1 mg accuracy)

-

Centrifuge

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that saturation is reached.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation. Immediately filter the solution using a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Place the vial with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Quantification: Once the solvent has completely evaporated, re-weigh the vial containing the dried solute.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected

Visualizations: Signaling Pathways and Experimental Workflows

Anti-Inflammatory Signaling Pathway

This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). This is achieved, in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Experimental Workflow: Bioassay-Guided Fractionation

The isolation of this compound from natural sources, such as Foeniculum vulgare (fennel) or Etlingera pavieana, often employs bioassay-guided fractionation. This process involves separating the crude extract into fractions and testing each for biological activity to guide the isolation of the active compound.

References

- 1. (E)-4-methoxycinnamyl alcohol, 53484-50-7 [thegoodscentscompany.com]

- 2. This compound, 17581-85-0 [thegoodscentscompany.com]

- 3. This compound, 17581-85-0 [perflavory.com]

- 4. This compound | CAS:53484-50-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]

- 6. chemfaces.com [chemfaces.com]

- 7. biocrick.com [biocrick.com]

4-Methoxycinnamyl Alcohol Derivatives: A Technical Guide for Drug Development

Abstract

This technical guide provides a comprehensive overview of 4-methoxycinnamyl alcohol and its derivatives, focusing on their synthesis, pharmacological properties, and potential applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries. It details the cytotoxic and anti-inflammatory activities of these compounds, supported by quantitative data and detailed experimental protocols. Furthermore, this guide elucidates the underlying mechanism of action, particularly the modulation of the PI3K/AKT signaling pathway, and provides visualizations of key processes to facilitate understanding.

Introduction

This compound is a naturally occurring phenylpropanoid found in various plants, including Etlingera pavieana and Foeniculum vulgare. This compound and its synthetic derivatives have garnered significant interest in the scientific community due to their diverse biological activities. Of particular note are their potent anti-inflammatory and cytotoxic properties, which suggest their potential as lead compounds in the development of novel therapeutics for cancer and inflammatory diseases. This guide aims to consolidate the current knowledge on this compound derivatives, providing a detailed resource for researchers seeking to explore their therapeutic potential.

Synthesis of this compound and Derivatives

The synthesis of this compound is most commonly achieved through the reduction of 4-methoxycinnamic acid. A key challenge in this synthesis is the selective reduction of the carboxylic acid group without affecting the conjugated double bond.

Synthesis of this compound via Lithium Aluminum Hydride Reduction

A prevalent method for the synthesis of this compound involves the use of lithium aluminum hydride (LiAlH₄) as a reducing agent.[1] Optimization of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of saturated side products.[1]

Experimental Protocol:

-

Materials: 4-methoxycinnamic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid (HCl), sodium sulfate (Na₂SO₄), silica gel for column chromatography.

-

Procedure:

-

In a round-bottom flask under an argon atmosphere, a solution of 4-methoxycinnamic acid in anhydrous THF is prepared.

-

The flask is cooled to 0°C in an ice bath.

-

A solution of LiAlH₄ (3.0 equivalents) in anhydrous THF is added dropwise to the stirred solution of 4-methoxycinnamic acid.[1]

-

The reaction mixture is stirred at 0°C for 4 hours.[1]

-

After the reaction is complete, the mixture is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally, more water.

-

The resulting precipitate is removed by filtration, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield pure this compound.

-

Synthesis of 4-Methoxycinnamyl p-Coumarate

A notable derivative, 4-methoxycinnamyl p-coumarate, has demonstrated significant anti-inflammatory properties. Its synthesis involves the esterification of this compound with p-coumaric acid.

General Synthetic Strategy:

The synthesis can be achieved through standard esterification methods, such as the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to couple the alcohol and carboxylic acid.

Pharmacological Properties

This compound and its derivatives exhibit a range of pharmacological activities, with their cytotoxic and anti-inflammatory properties being the most extensively studied.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| MCF-7 | Breast Cancer | 14.24 |

| HeLa | Cervical Cancer | 7.82 |

| DU145 | Prostate Cancer | 22.10 |

Anti-inflammatory Activity

This compound and its derivatives, particularly 4-methoxycinnamyl p-coumarate, have shown potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2][3]

Table 2: Anti-inflammatory Activity of 4-Methoxycinnamyl p-Coumarate (MCC) [3]

| Inflammatory Mediator | IC₅₀ (µM) |

| Nitric Oxide (NO) | 8.5 ± 0.4 |

| Prostaglandin E₂ (PGE₂) | 26.2 ± 3.7 |

Mechanism of Action: Modulation of the PI3K/AKT Signaling Pathway

The biological effects of this compound and its derivatives are, in part, mediated through the modulation of intracellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical regulator of cell survival, proliferation, and inflammation, has been identified as a key target.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a cascade of intracellular signaling molecules that play a central role in various cellular processes. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.

Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory Assays

This protocol measures the inhibitory effect of the test compounds on NO production in LPS-stimulated RAW 264.7 macrophages.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate, pre-treat with test compounds for 1 hour, and then stimulate with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

This protocol quantifies the levels of pro-inflammatory cytokines in the supernatant of LPS-stimulated macrophages.[4][5]

-

Sample Collection: Collect the cell culture supernatant after treatment with test compounds and LPS stimulation.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for IL-1β).[4][5] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating with a biotinylated detection antibody.

-

Adding streptavidin-horseradish peroxidase (HRP).

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction and measuring the absorbance.

-

-

Data Analysis: Calculate the cytokine concentration based on the standard curve.

Western Blot Analysis of PI3K/AKT Pathway

This protocol is used to assess the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/AKT pathway.

-

Cell Lysis and Protein Quantification: Treat cells with the test compound, lyse the cells, and determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental and Logical Workflows

Caption: General Experimental Workflow for Drug Discovery with this compound Derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anti-cancer and anti-inflammatory agents. Their well-defined synthetic routes, coupled with their potent biological activities and a partially elucidated mechanism of action involving the PI3K/AKT pathway, make them attractive candidates for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to advance the study of these compelling molecules.

References

- 1. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 2. 4-methoxycinnamyl p-coumarate isolated from Etlingera pavieana rhizomes inhibits inflammatory response via suppression of NF-κB, Akt and AP-1 signaling in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

Cytotoxicity of 4-Methoxycinnamyl Alcohol on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of 4-Methoxycinnamyl alcohol against various cancer cell lines. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows.

Executive Summary

This compound, a natural compound isolated from Foeniculum vulgare (fennel), has demonstrated cytotoxic activity against several human cancer cell lines.[1][2][3][4][5] Studies have indicated its potential as an anticancer agent, with evidence suggesting a mechanism of action that leads to necrotic cell death.[1][2][3][4] This guide consolidates the available data on its efficacy and provides detailed methodologies for the key assays used in its evaluation. Furthermore, potential signaling pathways that may be modulated by this compound are explored based on the activity of structurally related molecules.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Cancer | 7.82 | [1][2][3][5] |

| MCF-7 | Breast Cancer | 14.24 | [1][2][3][5] |

| DU145 | Prostate Cancer | 22.10 | [1][2][3][5] |

| U937 | Histiocytic Lymphoma | 3.55 | [2] |

Additionally, this compound exhibited low cytotoxicity against normal peripheral blood mononuclear cells (PBMCs), with an IC50 value greater than 100 µg/mL, suggesting a degree of selectivity for cancer cells.[2]

Mechanism of Cell Death

Investigations into the mode of cell death induced by this compound suggest that it primarily triggers necrosis rather than apoptosis. A DNA fragmentation assay performed on cells treated with 10 µg/mL of the compound for 48 hours revealed a necrotic pattern of DNA degradation.[1][2][3][4][5] Furthermore, cell cycle analysis of U937 cells exposed to 10 µg/mL of this compound for 48 hours showed no significant changes compared to the negative control, and Annexin V-FITC/PI staining also did not indicate an apoptotic effect at this concentration.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's cytotoxicity.

Cell Culture

Human cancer cell lines (MCF-7, HeLa, DU145, and U937) and PBMCs are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cells are seeded in a 96-well microtiter plate at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a further 48 hours.

-

XTT Reagent Addition: Following the incubation period, the XTT labeling mixture is added to each well.

-

Incubation: The plate is incubated for 2-4 hours to allow for the conversion of XTT to a formazan product by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of 450 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

DNA Fragmentation Assay

This assay is used to distinguish between apoptotic and necrotic cell death by analyzing the pattern of DNA degradation.

-

Cell Treatment: Cells are treated with the desired concentration of this compound (e.g., 10 µg/mL) for 48 hours.

-

DNA Extraction: Genomic DNA is extracted from both treated and untreated cells using a DNA extraction kit.

-

Agarose Gel Electrophoresis: The extracted DNA is then subjected to electrophoresis on a 1.5% agarose gel.

-

Visualization: The DNA is visualized under UV light after staining with an intercalating dye such as ethidium bromide. A ladder-like pattern of DNA fragments is indicative of apoptosis, while a smear indicates necrosis.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Fixation: Cells are treated with this compound, harvested, and then fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Annexin V-FITC/PI Staining

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

-

Cell Treatment: Cells are treated with this compound.

-

Staining: The cells are harvested and resuspended in a binding buffer, followed by the addition of Annexin V-FITC and propidium iodide (PI).

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells that are positive for both Annexin V and PI are in late apoptosis or necrosis.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound have not been fully elucidated, the activities of structurally similar compounds, such as anethole and cinnamaldehyde, provide insights into potential mechanisms of action. These compounds are known to affect key pathways involved in cancer cell proliferation, survival, and apoptosis.

dot

Caption: Potential signaling pathways modulated by this compound.

NF-κB Pathway

Anethole, a major component of fennel oil, has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound could potentially suppress cancer cell growth.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Anethole has been reported to inhibit this pathway in cancer cells. Inhibition of this pathway by this compound could lead to decreased cancer cell viability.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Cinnamaldehyde and its derivatives have been shown to modulate MAPK signaling, often leading to the induction of apoptosis.

Apoptosis Pathway

Although necrosis is the primary observed mechanism of cell death for this compound, its structural analogs are potent inducers of apoptosis. This is often mediated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins, mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases. It is plausible that under certain conditions or in different cell lines, this compound could also engage apoptotic pathways.

Experimental Workflow

The general workflow for evaluating the cytotoxic properties of a compound like this compound is depicted below.

dot

Caption: General experimental workflow for cytotoxicity studies.

Conclusion and Future Directions

This compound has emerged as a compound of interest with demonstrated cytotoxic effects against a range of cancer cell lines. The available data points towards a necrotic mechanism of cell death. However, the exploration of its effects on a broader panel of cancer cell lines and the definitive elucidation of the underlying molecular signaling pathways are critical next steps. Future research should focus on in-depth mechanistic studies, including proteomic and genomic analyses, to identify the direct molecular targets of this compound. Furthermore, in vivo studies are warranted to evaluate its therapeutic potential and toxicity profile in preclinical models. The structural similarity to other bioactive phenylpropanoids suggests that further investigation into its impact on key cancer-related signaling pathways could unveil novel therapeutic strategies.

References

- 1. lacris.ulapland.fi [lacris.ulapland.fi]

- 2. Anethole in cancer therapy: Mechanisms, synergistic potential, and clinical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Foeniculum vulgare seed extract induces apoptosis in lung cancer cells partly through the down-regulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of signature cancer-related genes in oral cancer cells (Ca9-22) by anethole treatment: Insights into therapeutic potential | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Purification of 4-Methoxycinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 4-Methoxycinnamyl alcohol, a compound of interest for its potential biological activities. The primary methods covered are silica gel column chromatography and recrystallization. These protocols are intended to guide researchers in obtaining high-purity this compound from crude synthetic reaction mixtures or partially purified natural product extracts.

Introduction

This compound is a phenylpropanoid that has been isolated from various plant sources, including Etlingera pavieana and Foeniculum vulgare. It is commonly synthesized through the reduction of 4-methoxycinnamaldehyde or a derivative of 4-methoxycinnamic acid. The purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities that could interfere with biological assays or subsequent synthetic steps. The choice of purification method will depend on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of this compound by column chromatography. Data for recrystallization is more variable and dependent on the specific impurity profile.

| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Typical Purity Achieved | Estimated Yield/Recovery |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (e.g., 8:2) | >98% (HPLC) | 70-90% |

| Recrystallization | N/A | Ethyl Acetate/Hexane | >99% (HPLC) | 50-80% |

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for purifying crude this compound from a synthetic reaction mixture, where the main impurities are likely to be the starting aldehyde and other less polar byproducts.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing:

-

Secure the chromatography column in a vertical position.

-

Add a small amount of hexane to the column, followed by a small plug of cotton or glass wool and a thin layer of sand.

-

Gently pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.

-

Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed.

-

Wash the packed column with 2-3 column volumes of hexane, ensuring the solvent level never drops below the top of the sand.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

-

In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder. This is the dry loading method.

-

Carefully add the dry-loaded sample to the top of the packed column.

-

-

Elution:

-

Begin elution with a mobile phase of 80:20 hexane:ethyl acetate.[1]

-

Maintain a constant flow rate and collect fractions of a suitable volume.

-

-

Fraction Analysis:

-

Monitor the separation by TLC. Spot each collected fraction on a TLC plate and develop it in the same mobile phase.

-

Visualize the spots under a UV lamp. This compound is a UV-active compound.

-

Combine the fractions that contain the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a white to off-white solid.

-

Protocol 2: Purification by Recrystallization

This protocol is best suited for the final purification step to achieve high purity, assuming a suitable solvent system is identified. The goal is to dissolve the compound in a hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solvent.

Materials:

-

Partially purified this compound

-

A selection of solvents for testing (e.g., ethyl acetate, hexane, ethanol, water, acetone)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection (Small Scale Test):

-

Place a small amount of the this compound in several test tubes.

-

Add a few drops of a different solvent to each tube. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

-

A good starting point for a solvent system is a mixture, such as ethyl acetate with the addition of hexane as an anti-solvent.

-

-

Dissolution:

-

Place the this compound to be purified in an Erlenmeyer flask.

-

Add the chosen solvent (or solvent system) dropwise while gently heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

-

Drying:

-

Dry the purified crystals under vacuum to remove all traces of solvent.

-

Workflow and Pathway Diagrams

Caption: General workflow for the purification of this compound.

Caption: Decision-making process for the purification of this compound.

References

Application Note: Quantitative Analysis of 4-Methoxycinnamyl Alcohol Using Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxycinnamyl alcohol is a naturally occurring phenylpropanoid found in various plants, and it is of interest for its potential biological activities. Accurate quantification of this compound is crucial for quality control, formulation development, and research purposes. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique that allows for the direct measurement of the concentration and purity of a substance without the need for a specific reference standard of the analyte.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using ¹H-qNMR with an internal standard.

Principle of qNMR

The fundamental principle of qNMR is that the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[2] By comparing the integral of a known amount of an internal standard with the integral of the analyte, the absolute quantity of the analyte can be determined with high accuracy and precision.[3][4] This method is considered a primary ratio method of measurement and is increasingly being adopted in pharmaceutical and natural product analysis.[3]

Advantages of qNMR for this compound Analysis

-

High Specificity: The high resolution of NMR spectra allows for the selective quantification of this compound even in the presence of structurally related impurities.

-

No Identical Reference Standard Required: qNMR uses a certified internal standard that is chemically different from the analyte, eliminating the need for a pure standard of this compound.[1]

-

Non-destructive: The sample can be recovered after the analysis.[2]

-

Rapid Analysis: Once the method is established, the analysis time per sample is relatively short.[2]

Experimental Protocols

1. Materials and Instruments

-

Analyte: this compound (CAS: 17581-85-0)

-

Internal Standard: Maleic acid (CAS: 110-16-7), certified reference material (CRM) with known purity.

-

NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% deuteration.

-

Instruments:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Analytical balance (readable to at least 0.01 mg)

-

Vortex mixer

-

Pipettes

-

NMR tubes (5 mm)

-

2. Sample Preparation

Accurate weighing is critical for the accuracy of qNMR results.

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. Record the exact weight.

-

Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial. Record the exact weight.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

3. ¹H-qNMR Data Acquisition

To ensure accurate quantification, specific NMR parameters must be optimized.

-

Spectrometer Frequency: ≥ 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 in Bruker TopSpin).

-

Pulse Angle: 30° or 90°. A 90° pulse can provide better signal-to-noise but requires a longer relaxation delay.

-

Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and internal standard). A typical starting point is 30 seconds. An inversion-recovery experiment can be performed to determine the T₁ values accurately.

-

Acquisition Time (aq): ≥ 3 seconds.

-

Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest. Typically, 16 to 64 scans are adequate.

-

Temperature: Maintain a constant temperature, e.g., 298 K.

4. Data Processing

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum carefully to ensure all peaks are in pure absorption mode.

-

Perform a baseline correction to obtain a flat baseline across the entire spectrum.

-

Integrate the selected signals for both this compound and the internal standard (maleic acid). The integration region should cover the entire peak, including any ¹³C satellites.

5. Signal Selection for Quantification

-

This compound: Based on the structure and data from similar compounds, the methoxy protons (-OCH₃) are expected to appear as a sharp singlet around 3.7-3.8 ppm. This signal is well-suited for quantification as it is a singlet and represents 3 protons. Alternatively, one of the vinylic protons or aromatic protons that is well-resolved from other signals can be used. A preliminary ¹H-NMR spectrum of this compound should be acquired to confirm the chemical shifts and select a non-overlapping signal.

-

Internal Standard (Maleic Acid): The two olefinic protons of maleic acid appear as a sharp singlet at approximately 6.3 ppm in DMSO-d₆.[5] This signal is in a relatively uncrowded region of the spectrum for many natural products.[5]

Data Presentation and Calculation

The purity of this compound can be calculated using the following equation:[6][7]

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I_analyte: Integral of the selected signal of this compound.

-

I_IS: Integral of the singlet signal of maleic acid.

-

N_analyte: Number of protons corresponding to the selected signal of this compound (e.g., 3 for the -OCH₃ group).

-

N_IS: Number of protons for the maleic acid signal (which is 2).

-

MW_analyte: Molecular weight of this compound (164.20 g/mol ).

-

MW_IS: Molecular weight of maleic acid (116.07 g/mol ).

-

m_analyte: Mass of this compound.

-

m_IS: Mass of maleic acid.

-

P_IS: Purity of the maleic acid internal standard (as a percentage).

Table 1: Example Quantitative Data for this compound

| Parameter | Value |

| Mass of this compound (m_analyte) | 7.52 mg |

| Mass of Maleic Acid (m_IS) | 6.89 mg |

| Purity of Maleic Acid (P_IS) | 99.9% |

| Selected Analyte Signal | -OCH₃ singlet |

| Number of Analyte Protons (N_analyte) | 3 |

| Number of IS Protons (N_IS) | 2 |

| Integral of Analyte Signal (I_analyte) | 1.50 |

| Integral of IS Signal (I_IS) | 1.00 |

| Molecular Weight of Analyte (MW_analyte) | 164.20 g/mol |

| Molecular Weight of IS (MW_IS) | 116.07 g/mol |

| Calculated Purity | 98.7% |

Note: The integral values are for illustrative purposes.

Visualizations

Caption: Workflow for the quantitative analysis of this compound by qNMR.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using ¹H-qNMR. The method is accurate, specific, and does not require a certified reference material of the analyte. By carefully optimizing the experimental parameters and following the outlined procedure, researchers can reliably determine the purity and concentration of this compound for various applications in research, quality control, and drug development.

References

- 1. 4-Methoxybenzyl alcohol(105-13-5) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034241) [hmdb.ca]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

Application of 4-Methoxycinnamyl Alcohol in the Fragrance Industry: A Case of Mistaken Identity and a Profile of its Commonly Used Counterpart

Initial investigations into the application of 4-Methoxycinnamyl alcohol within the fragrance industry have revealed a consistent consensus across multiple chemical and fragrance databases: this compound is not recommended for use in fragrance formulations. [1][2] This suggests a potential case of mistaken identity with a similar-sounding and widely utilized fragrance ingredient, 4-Methoxybenzyl alcohol, also known as anisyl alcohol. This document will first address the available information on this compound and then provide detailed application notes and protocols for the relevant fragrance compound, 4-Methoxybenzyl alcohol.

This compound: Summary of Findings

While this compound can be isolated from natural sources such as Foeniculum vulgare (fennel), its primary applications appear to be in experimental and research contexts, rather than perfumery.[1][2] Fragrance ingredient databases explicitly state it is "not for fragrance use" and "not for flavor use".[1][2] Its documented activities are primarily in the realm of pharmacology, with studies investigating its cytotoxic and anti-inflammatory properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (E)-3-(4-methoxyphenyl)prop-2-en-1-ol |

| CAS Number | 53484-50-7 |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| Appearance | Powder |

| Purity | ≥97.00% |

| Boiling Point (est.) | 315.70 °C @ 760.00 mm Hg |

| Flash Point (est.) | 296.00 °F (146.70 °C) |

| Solubility (est.) | 4822 mg/L in water @ 25 °C |

Application Notes: 4-Methoxybenzyl Alcohol (Anisyl Alcohol) in the Fragrance Industry

4-Methoxybenzyl alcohol, commercially known as anisyl alcohol, is a versatile aromatic alcohol valued in the fragrance industry for its pleasant and enduring scent profile.[3][4] It serves as a key building block in a variety of fragrance compositions, lending a soft, sweet, and floral character.

Olfactory Profile

4-Methoxybenzyl alcohol possesses a delicate and sweet aroma with several characteristic facets:

-

Primary Notes: Floral (hawthorn, lilac), sweet, and slightly powdery.

-

Secondary Notes: Fruity (hints of peach or apricot), with a subtle balsamic and vanilla-like warmth.

-

Overall Impression: A soft, smooth, and elegant floral scent that is less sharp than many other floral alcohols.

Applications in Fragrance Compositions

Due to its versatile and pleasant aroma, 4-Methoxybenzyl alcohol is utilized across a wide spectrum of fragrance applications:

-

Fine Fragrances: It is a common component in floral bouquets, particularly those centered around lilac, lily of the valley, and heliotrope. It acts as a blender and a fixative, smoothing out the composition and extending the longevity of more volatile notes.

-

Personal Care Products: Its stability and gentle scent make it suitable for use in skincare, haircare, and cosmetic formulations, where it imparts a clean and subtly floral fragrance.[3]

-

Soaps and Detergents: In functional perfumery, it provides a stable and appealing floral note that withstands the chemical rigors of soap and detergent bases.

-

Air Care: Used in room sprays, diffusers, and candles to create a soft, welcoming, and unobtrusive floral ambiance.

Blending Recommendations

4-Methoxybenzyl alcohol blends well with a variety of other fragrance materials:

-

Floral Notes: Enhances the naturalness of rose, jasmine, ylang-ylang, and tuberose.

-

Fruity Notes: Complements and sweetens notes of peach, apricot, and plum.

-

Spicy and Balsamic Notes: Provides a soft counterpoint to the warmth of cinnamon, clove, and benzoin.

-

Woody Notes: Softens and adds a floral touch to sandalwood, cedarwood, and vetiver.

-

Musk and Ambery Notes: Blends seamlessly with synthetic musks and ambers to create a warm, sensual, and long-lasting dry-down.

Table 2: Quantitative Data for 4-Methoxybenzyl Alcohol in Fragrance Applications

| Property | Value |

| Chemical Name | (4-Methoxyphenyl)methanol |

| CAS Number | 105-13-5 |

| Molecular Formula | C8H10O2 |

| Molecular Weight | 138.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 259 °C |

| Melting Point | 22-25 °C |

| Recommended Usage in Fragrance Concentrate | 1% - 10% |

| IFRA Restrictions | Not restricted |

Experimental Protocols

Protocol 1: Quality Control of 4-Methoxybenzyl Alcohol using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a sample of 4-Methoxybenzyl alcohol and identify any impurities.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Helium carrier gas (99.999% purity)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

-

Sample of 4-Methoxybenzyl alcohol

-

Solvent (e.g., Ethanol or Dichloromethane, analytical grade)

-

Volumetric flasks and micropipettes

Procedure:

-

Sample Preparation: Prepare a 1% solution of 4-Methoxybenzyl alcohol in the chosen solvent.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-